

An In-depth Technical Guide to 1-(phenanthren-9-yl)ethanone (9-Acetylphenanthrene)

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Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(phenanthren-9-yl)ethanone, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Commonly known as **9-Acetylphenanthrene**, this compound serves as a valuable intermediate in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and presents its characteristic spectral data. Furthermore, it explores the broader context of phenanthrene derivatives in drug discovery and their known interactions with key biological signaling pathways, offering insights for researchers in medicinal chemistry and pharmacology.

Chemical and Physical Properties

1-(phenanthren-9-yl)ethanone is a white, needle-like crystalline solid at room temperature.[\[1\]](#) Its core structure consists of a phenanthrene ring system acetylated at the 9-position.

Table 1: Physicochemical Properties of 1-(phenanthren-9-yl)ethanone[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
IUPAC Name	1-(phenanthren-9-yl)ethanone
Common Name	9-Acetylphenanthrene
CAS Number	2039-77-2
Molecular Formula	C ₁₆ H ₁₂ O
Molecular Weight	220.27 g/mol
Melting Point	73-74 °C
Boiling Point	405.9 ± 14.0 °C (Predicted)
Appearance	White needle-like crystals
Solubility	Soluble in organic solvents such as ethanol

Synthesis of 1-(phenanthren-9-yl)ethanone

The primary route for the synthesis of 1-(phenanthren-9-yl)ethanone is through the Grignard reaction, utilizing 9-cyanophenanthrene as the starting material.[1]

Experimental Protocol: Grignard Reaction for 1-(phenanthren-9-yl)ethanone Synthesis

This protocol is adapted from established synthetic methods.

Materials:

- 9-Cyanophenanthrene
- Magnesium turnings
- Methyl iodide
- Anhydrous diethyl ether
- Dry benzene

- 6 N Hydrochloric acid
- Sodium bicarbonate solution
- Ethanol
- Nitrogen gas
- Calcium chloride drying tubes

Equipment:

- Three-necked round-bottom flask
- Stirrer
- Reflux condenser
- Separatory funnel
- Heating mantle
- Ice bath
- Distillation apparatus
- Claisen flask

Procedure:

- Grignard Reagent Preparation: In a dry, nitrogen-purged three-necked flask equipped with a stirrer, reflux condenser, and a separatory funnel (both protected by calcium chloride tubes), place magnesium turnings. Add a small amount of anhydrous ether to cover the magnesium. Initiate the reaction by adding a few milliliters of a solution of methyl iodide in anhydrous ether. Once the reaction begins, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

- Reaction with 9-Cyanophenanthrene: After the formation of the Grignard reagent is complete, add dry benzene to the flask. Arrange the condenser for distillation and remove a portion of the solvent. Return the condenser to the reflux position and add 9-cyanophenanthrene to the reaction mixture. Heat the mixture under reflux with stirring for approximately 3 hours.
- Hydrolysis and Work-up: Cool the reaction mixture in an ice bath to 0 °C. Slowly add cold 6 N hydrochloric acid from a separatory funnel with continuous stirring. After the addition is complete, reflux the mixture for 6 to 8 hours.
- Extraction and Purification: After cooling, separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution. Remove the solvent by distillation.
- Final Purification: Transfer the resulting oily residue to a Claisen flask and distill under reduced pressure. The fraction boiling at 190–200 °C at 2.5 mmHg is collected. Recrystallize the distilled product from ethanol to yield pure 1-(phenanthren-9-yl)ethanone as white needles with a melting point of 73–74 °C.

Spectroscopic Data

The structural identity and purity of 1-(phenanthren-9-yl)ethanone are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-(phenanthren-9-yl)ethanone

Technique	Data
¹ H NMR	Data available in spectral databases.
¹³ C NMR	Data available in spectral databases.
FTIR (KBr)	Characteristic carbonyl (C=O) stretching vibration.
Mass Spec (GC-MS)	Molecular ion peak (M ⁺) at m/z 220. Key fragment ions at m/z 205 and 176.[2]
Mass Spec (LC-MS)	Precursor ion [M+H] ⁺ at m/z 221.0961.[2]

Applications in Drug Development and Biological Activity

While 1-(phenanthren-9-yl)ethanone is primarily utilized as a chemical intermediate, the broader class of phenanthrene compounds has garnered significant interest in drug discovery due to their diverse pharmacological activities.[\[5\]](#)

Phenanthrene derivatives have been reported to exhibit a range of biological effects, including:

- Cytotoxicity: Many natural and synthetic phenanthrenes have demonstrated cytotoxic activity against various cancer cell lines.[\[6\]](#)
- Anti-inflammatory Activity: Certain phenanthrene derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators.[\[7\]](#)
- Antimicrobial and Antiallergic Activities: The phenanthrene scaffold has been identified in compounds with antimicrobial and antiallergic effects.[\[5\]](#)

Signaling Pathway Modulation by Phenanthrene Derivatives

Research into the mechanisms of action of phenanthrene-based compounds has revealed their ability to modulate key cellular signaling pathways. While specific studies on 1-(phenanthren-9-yl)ethanone are limited, related phenanthrene derivatives have been shown to interact with pathways critical in cancer and inflammation, such as the NF-κB and MAPK signaling cascades.[\[7\]](#)[\[8\]](#)

For instance, some phenanthrene compounds exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK MAP kinases, as well as the inhibitory kappa B- α (IkB α), which in turn suppresses the activation of the NF-κB pathway.[\[7\]](#)

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Figure 1: Generalized anti-inflammatory signaling pathway modulated by phenanthrene derivatives.

The diagram above illustrates a simplified model of how certain phenanthrene compounds may exert their anti-inflammatory effects. By inhibiting upstream kinases in the MAPK and NF- κ B pathways, they can prevent the nuclear translocation of NF- κ B and the subsequent expression of pro-inflammatory genes like iNOS, leading to reduced nitric oxide (NO) production. This makes the phenanthrene scaffold a promising starting point for the development of novel anti-inflammatory agents.

Conclusion

1-(phenanthren-9-yl)ethanone is a well-characterized compound with established synthetic routes and a clear spectroscopic profile. While its direct biological applications are not extensively documented, the broader family of phenanthrene derivatives demonstrates significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The structural backbone of 1-(phenanthren-9-yl)ethanone presents a valuable platform for the design and synthesis of novel therapeutic agents. Further investigation into the

biological activities of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

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